N-(2-{[2,3'-bithiophene]-5-yl}ethyl)-3-(2-fluorophenyl)propanamide
Description
N-(2-{[2,3'-Bithiophene]-5-yl}ethyl)-3-(2-fluorophenyl)propanamide is a synthetic organic compound featuring a propanamide backbone substituted with a 2-fluorophenyl group and a 2,3'-bithiophene-ethyl moiety. The bithiophene unit confers π-conjugation and electron-rich properties, while the fluorophenyl group enhances metabolic stability and influences binding interactions through its electronegative fluorine atom.
Properties
IUPAC Name |
3-(2-fluorophenyl)-N-[2-(5-thiophen-3-ylthiophen-2-yl)ethyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FNOS2/c20-17-4-2-1-3-14(17)5-8-19(22)21-11-9-16-6-7-18(24-16)15-10-12-23-13-15/h1-4,6-7,10,12-13H,5,8-9,11H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCJFGNVNIYASOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCC(=O)NCCC2=CC=C(S2)C3=CSC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FNOS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-{[2,3'-bithiophene]-5-yl}ethyl)-3-(2-fluorophenyl)propanamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and organic electronics. This article provides an in-depth analysis of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Molecular Formula and Structure
- Molecular Formula : C21H22N2OS
- Molecular Weight : 350.48 g/mol
- Structural Features : The compound features a bithiophene moiety, which is known for its electronic properties, along with a fluorophenyl group that may enhance biological activity through specific interactions with biological targets.
Synthesis
The synthesis of this compound typically involves:
- Formation of the bithiophene unit via cross-coupling reactions.
- Coupling of the bithiophene derivative with 2-fluorophenylpropanoic acid derivatives to form the amide linkage.
Anticancer Activity
Recent studies have demonstrated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, compounds derived from bithiophene have shown selective cytotoxicity against various cancer cell lines.
Case Study: Anticancer Efficacy
A study evaluated the anticancer activity of related bithiophene derivatives against A549 (lung cancer) and Caco-2 (colorectal cancer) cell lines. The results indicated:
- Caco-2 Cells : Significant reduction in viability (39.8% at 100 µM concentration).
- A549 Cells : No significant activity observed.
This suggests that the structural variations in bithiophene derivatives can lead to selective targeting of specific cancer types, indicating a potential for developing targeted therapies .
Antimicrobial Activity
The compound's structural characteristics also suggest potential antimicrobial properties. Similar compounds have shown broad-spectrum activity against drug-resistant strains of bacteria and fungi.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Target Organism | Activity Level |
|---|---|---|
| Compound A | Methicillin-resistant S. aureus | High |
| Compound B | Vancomycin-resistant E. faecium | Moderate |
| Compound C | Drug-resistant Candida strains | Broad-spectrum |
These findings indicate that modifications in the molecular structure can lead to enhanced antimicrobial efficacy .
The proposed mechanisms by which this compound exerts its biological effects include:
- Inhibition of Protein Kinases : Similar compounds have been shown to inhibit specific kinases involved in cancer progression.
- Disruption of Cell Membrane Integrity : Antimicrobial activities may be attributed to alterations in membrane permeability leading to cell lysis.
Structure-Activity Relationship (SAR)
Research into SAR has revealed that:
- The presence of the bithiophene moiety significantly enhances electronic properties and biological interactions.
- Substituents on the phenyl ring can modulate activity; for instance, fluorine substitution has been linked to increased potency against certain targets.
Future Directions
Further research is warranted to explore:
- In vivo efficacy and safety profiles.
- Detailed mechanistic studies to elucidate pathways affected by this compound.
- Potential modifications to enhance selectivity and reduce toxicity.
Comparison with Similar Compounds
Table 1: Key Structural Features and Hypothetical Properties
*Estimated using computational tools (e.g., ChemDraw).
- Bithiophene vs. Naphthalene/Aromatic Systems : The bithiophene unit in the target compound likely enhances electronic delocalization compared to naphthalene or phenyl groups in analogs . This could improve charge transport in materials applications but may reduce solubility.
- Fluorophenyl vs.
- Amide Linker Variations : Unlike tetrazole-containing analogs , the target compound lacks a bioisosteric replacement for carboxylic acid, which may reduce hydrogen-bonding capacity but increase stability against enzymatic hydrolysis.
Research Findings and Limitations
- Hypothetical Bioactivity : The fluorophenyl and bithiophene motifs are associated with CNS activity in fentanyl analogs and kinase inhibition in tetrazole derivatives . However, the bithiophene’s bulk may limit blood-brain barrier penetration.
- Stability : Fluorine’s metabolic resistance and the amide’s hydrolytic stability suggest longer in vivo half-life compared to ester-containing analogs.
Key Limitations :
No experimental data (e.g., IC₅₀, logP) are provided for the target compound.
Structural comparisons rely on indirect evidence, necessitating further empirical validation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
